molecular formula C10H7Cl2NO B3043933 6,8-Dichloro-2-methylquinolin-4-OL CAS No. 95541-31-4

6,8-Dichloro-2-methylquinolin-4-OL

Cat. No.: B3043933
CAS No.: 95541-31-4
M. Wt: 228.07 g/mol
InChI Key: VNMHNSLATBRUIG-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-methylquinolin-4-OL is a chemical compound that belongs to the quinoline family. It possesses unique chemical properties and has gained significant attention in various fields of research. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions, a methyl group at the 2nd position, and a hydroxyl group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-methylquinolin-4-OL typically involves the chlorination of 2-methylquinolin-4-OL. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

    Starting Material: 2-methylquinolin-4-OL

    Chlorinating Agent: Thionyl chloride (SOCl₂)

    Reaction Conditions: Reflux

The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-methylquinolin-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the chlorine-substituted positions.

    Substitution: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Dechlorinated or partially reduced products

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

6,8-Dichloro-2-methylquinolin-4-OL has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-methylquinolin-4-OL involves its interaction with various molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt essential biochemical pathways, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichloroquinoline: Another chlorinated quinoline derivative with similar chemical properties.

    2-Methyl-8-quinolinol: A methyl-substituted quinolinol derivative with different substitution patterns.

Uniqueness

6,8-Dichloro-2-methylquinolin-4-OL is unique due to the specific positions of its chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. Its combination of substituents makes it a valuable compound for various research applications, distinguishing it from other quinoline derivatives.

Properties

IUPAC Name

6,8-dichloro-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMHNSLATBRUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95541-31-4
Record name 95541-31-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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